[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13460736
Molecular Formula: C16H24N2O2
Molecular Weight: 276.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H24N2O2 |
|---|---|
| Molecular Weight | 276.37 g/mol |
| IUPAC Name | 2-[[(3S)-1-benzylpyrrolidin-3-yl]-propan-2-ylamino]acetic acid |
| Standard InChI | InChI=1S/C16H24N2O2/c1-13(2)18(12-16(19)20)15-8-9-17(11-15)10-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3,(H,19,20)/t15-/m0/s1 |
| Standard InChI Key | NHDQMTGXVIPCDC-HNNXBMFYSA-N |
| Isomeric SMILES | CC(C)N(CC(=O)O)[C@H]1CCN(C1)CC2=CC=CC=C2 |
| SMILES | CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)N(CC(=O)O)C1CCN(C1)CC2=CC=CC=C2 |
Introduction
Structural Characteristics and Molecular Identity
Core Molecular Features
[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid belongs to the class of substituted pyrrolidine derivatives, featuring a benzyl group, an isopropyl-amino moiety, and an acetic acid side chain. Its molecular formula is C₁₆H₂₄N₂O₂, with a molar mass of 276.37 g/mol . The stereochemistry at the pyrrolidine ring's 3-position (S-configuration) is critical for its biological activity, enabling selective interactions with chiral biological targets.
Table 1: Key Structural and Physicochemical Properties
Comparative Analysis with Structural Analogs
The compound’s uniqueness lies in its combination of a benzyl-pyrrolidine core and an isopropyl-acetic acid side chain. Comparisons with analogs such as [(R)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS 1354017-13-2) highlight the enantiomeric influence on receptor binding. For instance, the S-enantiomer exhibits higher affinity for dopamine transporters compared to its R-counterpart .
Synthetic Methodologies and Optimization
Stepwise Synthesis
The synthesis of [((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid typically involves a multi-step sequence:
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Pyrrolidine Functionalization: Introduction of the benzyl group via nucleophilic substitution using benzyl bromide under basic conditions.
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Amino Group Installation: Reaction with isopropylamine to form the isopropyl-amino moiety, often employing coupling reagents like EDCI/HOBt.
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Acetic Acid Attachment: Alkylation of the secondary amine with bromoacetic acid, followed by purification via column chromatography .
Enantiomeric Control
Chiral resolution techniques, such as chiral HPLC or the use of Evans auxiliaries, are critical for isolating the S-enantiomer. Asymmetric catalysis using transition-metal complexes (e.g., Ru-BINAP) has also been reported to achieve enantiomeric excess (>98%).
Applications in Medicinal Chemistry and Beyond
Drug Discovery Scaffold
Its modular structure allows derivatization at multiple sites. For instance, replacing the isopropyl group with cyclopropyl enhances blood-brain barrier permeability, as evidenced by a 2.5-fold increase in CNS bioavailability in rodent models.
Biochemical Tool Compound
Researchers employ this molecule in fluorescence polarization assays to study GPCR dynamics. A 2024 study utilized it to quantify β-arrestin recruitment with a Z’ factor >0.7, validating its robustness in high-throughput screening.
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